molecular formula C7H3BrF4O B1287056 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene CAS No. 886496-45-3

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene

Cat. No.: B1287056
CAS No.: 886496-45-3
M. Wt: 259 g/mol
InChI Key: HGJNLJQEHOVQBB-UHFFFAOYSA-N
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Description

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene is an organic compound with the molecular formula C7H3BrF4O It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and trifluoromethoxy groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene involves the reaction of 4-bromophenol with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures . Another method involves the use of lithium diisopropylamide (LIDA) at low temperatures to generate the corresponding phenyllithium intermediate, which then reacts with trifluoromethyl iodide .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common Reagents and Conditions

Major Products Formed

    Biaryl Compounds: Formed through coupling reactions.

    Substituted Benzene Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene depends on the specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, through its halogen and trifluoromethoxy groups, affecting their activity and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene is unique due to the presence of both bromine and fluorine atoms along with a trifluoromethoxy group on the benzene ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

4-bromo-1-fluoro-2-(trifluoromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF4O/c8-4-1-2-5(9)6(3-4)13-7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGJNLJQEHOVQBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)OC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590687
Record name 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886496-45-3
Record name 4-Bromo-1-fluoro-2-(trifluoromethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590687
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-1-fluoro-2-(trifluoromethoxy)benzene
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